molecular formula C₁₀H₁₁NO₂ B1141797 4-Methyl-2-phenyl-5-oxazolidinone CAS No. 70155-88-3

4-Methyl-2-phenyl-5-oxazolidinone

Cat. No.: B1141797
CAS No.: 70155-88-3
M. Wt: 177.2
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-phenyl-5-oxazolidinone (IUPAC name: (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one) is a chiral oxazolidinone derivative with a molecular weight of 177.20 g/mol (PubChem CID: PPIBJOQGAJBQDF-CBAPKCEASA-N) . This compound is widely recognized as a chiral auxiliary in asymmetric synthesis and drug development due to its stereochemical rigidity, which enables precise control over reaction outcomes. Its structure features a five-membered oxazolidinone ring with methyl and phenyl substituents at the 4- and 5-positions, respectively, creating two chiral centers that dictate its enantiomeric and diastereomeric relationships .

Properties

IUPAC Name

4-methyl-2-phenyl-1,3-oxazolidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7,9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTPNZGSJFDQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Stereoisomers

The stereochemistry of 4-methyl-2-phenyl-5-oxazolidinone significantly impacts its reactivity and applications. Key stereoisomers include:

Compound Name Structure Features Key Differences Applications References
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone Enantiomer with opposite configuration at both chiral centers Reversed stereochemistry alters interactions in asymmetric synthesis Used in enantioselective reactions requiring mirror-image outcomes
(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone Diastereomer with same configuration at C4 but different at C5 Reduced stereochemical complementarity Limited utility in chiral auxiliary applications
(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Diastereomer with inverted configuration at both centers Distinct spatial arrangement affects solubility and reactivity Explored in niche synthetic pathways

Structurally Modified Oxazolidinones

Variations in substituents or ring functionalization lead to divergent properties:

Compound Name Structural Modifications Key Differences Biological/Chemical Impact References
5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one Hydroxymethyl group at C5 Enhanced polarity due to -OH group Increased solubility; potential for prodrug design
5-Methyl-5-phenethyloxazolidine-2,4-dione Two ketone groups and phenethyl substituent Higher molecular weight (219.24 g/mol) Altered reactivity in ring-opening reactions
Methyl 2-oxo-1,3-oxazolidine-5-carboxylate Ester group at C5 Introduces electrophilic site for nucleophilic attack Useful in peptide mimicry and polymer chemistry

Heterocyclic Analogues

Compounds with related ring systems but differing in heteroatoms or substitution patterns:

Compound Name Core Structure Key Differences Applications References
4-[(4-Methoxyphenyl)methylene]-2-methyl-5(4H)-oxazolone Oxazolone ring with methoxyphenyl substituent Conjugated double bond system Fluorescent probes; antimicrobial agents
2-[(5Z)-5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid Thiazolidinone ring with fluorophenyl group Sulfur atom enhances metal coordination Anticancer and anti-inflammatory research

Key Research Findings

  • Stereochemical Influence: The (4S,5R) configuration of this compound is critical for its efficacy as a chiral auxiliary, enabling high enantiomeric excess (>90%) in aldol and Diels-Alder reactions .
  • Substituent Effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) to analogous compounds increases metabolic stability but reduces solubility .
  • Biological Activity: Thiazolidinone derivatives exhibit broader pharmacological profiles (e.g., antimicrobial, anticancer) compared to oxazolidinones, attributed to sulfur’s redox activity .

Preparation Methods

Reaction Mechanism and Conditions

Stage 1: Formation of the Schiff Base
DL-Alanine (32.9 g, 370 mmol) is dissolved in a methanol-water solution (250 mL methanol, 50 mL H₂O) containing sodium hydroxide (15.1 g, 370 mmol). Heating at 60–70°C facilitates deprotonation, forming the sodium salt of alanine. After solvent evaporation to 30 mL, benzaldehyde (59 g, 556 mmol) is added in ethanol (250 mL), and the mixture is stirred at 20°C for 3 hours. This step generates an imine intermediate via nucleophilic attack of the amine on the carbonyl group of benzaldehyde.

Stage 2: Cyclization and Acylation
The crude imine is treated with benzoyl chloride (52.0 g, 370 mmol) in dichloromethane (500 mL) at 0°C. The oxazolidinone ring forms through intramolecular cyclization, driven by the nucleophilic oxygen of the hydroxyl group attacking the adjacent carbonyl carbon. After washing with NaHCO₃ and NaHSO₃, the product is recrystallized from a dichloromethane-ether (1:2) mixture, yielding 60 g (58%) of white crystals.

Table 1: Key Parameters for Classical Synthesis

ParameterStage 1Stage 2
SolventMethanol/water → ethanolDichloromethane
Temperature60–70°C → 20°C0°C → room temperature
Reaction Time3 hours3 hours (0°C) + overnight
Work-upSolvent evaporationWashing, recrystallization
Yield58%

Alternative Synthetic Routes

Amino Alcohol Cyclization

A modified approach adapts methodologies used for structurally similar oxazolidinones. Here, 1,2-amino alcohols—synthesized from α-amino acids and Grignard reagents—undergo cyclization with carbonylating agents:

  • Grignard Addition :
    Methyl chloroformate reacts with ®-phenylglycinol in dichloromethane at −20°C to form a carbamate intermediate.

  • Cyclization :
    Treatment with carbonyldiimidazole (CDI) in tetrahydrofuran induces ring closure, yielding the oxazolidinone core.

While this method is less common for this compound, it offers enantiomeric purity advantages when chiral auxiliaries are required.

One-Pot Tandem Reactions

Emerging protocols explore tandem condensation-cyclization using microwave irradiation. For example, mixing DL-alanine, benzaldehyde, and benzoyl chloride in a polar aprotic solvent (e.g., DMF) under microwave conditions (100°C, 30 minutes) reduces reaction time to 1 hour, albeit with a lower yield (42%).

Industrial-Scale Production Considerations

Continuous Flow Reactors

To address scalability limitations in batch processes, continuous flow systems are employed:

  • Stage 1 : A plug-flow reactor maintains precise temperature control (20°C ± 1°C) for imine formation.

  • Stage 2 : A microreactor with immobilized base catalysts (e.g., Amberlyst A21) facilitates acylation at 0°C, minimizing side reactions.

Table 2: Comparative Analysis of Batch vs. Flow Synthesis

MetricBatch ProcessFlow Process
Reaction Time6–8 hours2 hours
Yield58%62%
Purity95%98%
Solvent Consumption500 mL/g product300 mL/g product

Optimization Strategies

Solvent Selection

Ethanol and methanol are preferred for their ability to dissolve both alanine and benzaldehyde. Substituting ethanol with isopropanol increases yield to 65% but complicates solvent recovery.

Catalytic Enhancements

Adding 5 mol% of p-toluenesulfonic acid (PTSA) accelerates imine formation, reducing Stage 1 time to 1 hour. However, this necessitates additional neutralization steps.

Challenges and Limitations

  • Racemization :
    Using DL-alanine produces a racemic mixture, limiting applications requiring enantiopure compounds. Resolving enantiomers via chiral chromatography adds 20–30% to production costs.

  • Benzoyl Chloride Handling :
    Moisture sensitivity requires strict anhydrous conditions, increasing operational complexity .

Q & A

Basic Synthesis and Stereochemical Control

Q: What are the common synthetic routes for preparing enantiomerically pure 4-Methyl-2-phenyl-5-oxazolidinone, and how do reaction conditions influence stereochemical outcomes? A: The synthesis typically involves reacting phenylglycinol with methyl chloroformate under basic conditions . Key factors include:

  • Temperature control (e.g., 0–5°C for minimizing racemization).
  • Inert atmospheres (argon/nitrogen) to prevent oxidation of intermediates.
  • Chiral resolution : Use of (4S,5R)- or (4R,5S)-configured starting materials to enforce enantioselectivity .
  • Reagents : Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) modify functional groups while preserving stereochemistry .
    Advanced Note : For asymmetric induction, fluorinated auxiliaries (e.g., perfluorooctyl groups) can enhance diastereomeric excess by leveraging fluorous phase separation techniques .

Analytical Methods for Enantiomeric Purity

Q: How can researchers validate enantiomeric purity in this compound derivatives? A: Use:

  • Chiral HPLC : Columns like Chiralpak® IA/IB resolve enantiomers via π-π interactions with the phenyl group .
  • NMR spectroscopy : Diastereotopic protons (e.g., C4 methyl and C5 phenyl groups) show splitting patterns indicative of stereochemical integrity .
  • Polarimetry : Specific rotation ([α]D) values (e.g., (4S,5R)-(−) vs. (4R,5S)-(+)) confirm configuration .
    Advanced Note : X-ray crystallography of derivatives (e.g., propionyl-oxazolidinones) provides definitive stereochemical assignments .

Handling Data Contradictions in Reactivity

Q: How should researchers address contradictions in reported reactivity of this compound derivatives? A: Example contradictions and solutions:

  • Oxidation vs. Reduction Outcomes : Conflicting reports on product selectivity (e.g., oxazolidinone vs. amine derivatives) arise from reagent choice. Use controlled stoichiometry (e.g., KMnO₄ in acidic vs. neutral conditions) .
  • Substituent Effects : Para-substituted aryl groups (e.g., 4-methoxyphenyl) show stronger binding to polymers than meta/ortho isomers due to steric and electronic factors .
    Methodology : Replicate experiments under standardized conditions (pH, solvent purity) and validate via cross-referencing PubChem/DSSTox data .

Comparative Reactivity with Scaffold Analogues

Q: How does this compound compare to structurally related oxazolidinones in catalytic applications? A: Key distinctions from and :

Compound Reactivity Unique Feature
2-OxazolidinoneLower steric hindrance; faster acylationSimpler scaffold for kinetic studies
Fluorinated OxazolidinonesEnhanced diastereoselectivity in aldol reactionsFluorous tags enable phase separation
4-Arylmethylidene DerivativesHigher electrophilicity for Michael additionsConjugated C=C/C=O systems

Advanced Insight : Fluorinated auxiliaries (e.g., 4-benzyl-5-perfluorooctyl derivatives) improve recyclability in titanium-mediated aldol reactions .

Designing Derivatives for Drug Development

Q: What strategies optimize this compound derivatives for bioactive molecule synthesis? A: Methodological approaches:

  • Functionalization : Introduce substituents (e.g., azidomethyl, morpholinyl) at C3/C5 to modulate pharmacokinetics .
  • Bioisosteric Replacement : Replace phenyl with heteroaromatic groups (e.g., thienyl) to enhance binding affinity .
  • Hydrolysis Protocols : Use LiOOH/THF for cleaving auxiliaries without racemization, critical for peptide synthesis .
    Case Study : (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone is a precursor to Befloxatone, requiring strict control of C5 configuration .

Advanced Applications in Asymmetric Catalysis

Q: How does this compound enhance enantioselective radical reactions? A: The scaffold acts as a chiral controller in conjugate radical additions:

  • Radical Stabilization : The oxazolidinone carbonyl stabilizes transient radicals, improving regioselectivity .
  • Fluorous Effects : Perfluorooctyl groups direct partitioning into fluorous phases, simplifying purification of diastereomers .
    Protocol : For radical additions to enoates, use (3'R,4S,5R)-configured auxiliaries and AIBN initiation at 60°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-phenyl-5-oxazolidinone
Reactant of Route 2
4-Methyl-2-phenyl-5-oxazolidinone

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